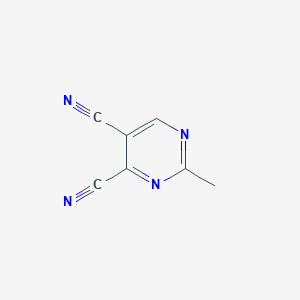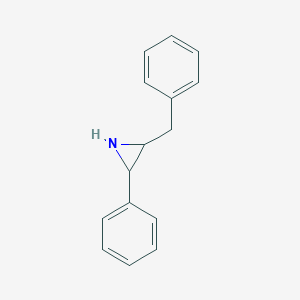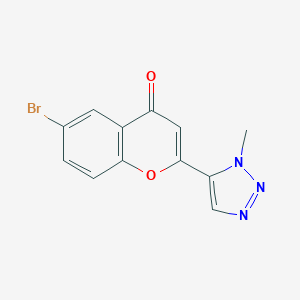
3-(Pyrazol-1-yl)-L-alanine
概要
説明
Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms . It serves as a core element in various sectors of the chemical industry, including medicine and agriculture . Pyrazoles hold a privileged status as versatile frameworks due to their diverse biological activities .
Synthesis Analysis
Pyrazole derivatives can be synthesized using various methods. For instance, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Also, there are recent developments in synthetic approaches to pyrazoles, which include using transition-metal catalysts and photoredox reactions .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite diverse. For example, new 3-monosubstituted acetylacetone ligands, 3-(phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione (HLacPz) and 3-((3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methyl)pentane-2,4-dione (HLacPzMe), were synthesized and used as supporting ligands for new copper(II) and copper(I) phosphane complexes .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions. For instance, they can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They can also participate in oxidation reactions .
Physical And Chemical Properties Analysis
Unsubstituted pyrazole is a colorless solid with a melting point in the range of 69–70 °C. The boiling point of unsubstituted pyrazole is in the range of 186–188 °C, which is attributed to intermolecular H-bonding .
科学的研究の応用
1. Role in Plants
3-(Pyrazol-1-yl)-L-alanine (BPA) is identified as a significant non-protein amino acid in plants. It is part of a group of heterocyclic β-substituted α-alanines synthesized by cysteine synthase, where a hydrogen atom of β carbon in alanine is replaced with a heterocycle like pyrazole. This group includes various amino acids found in species such as Citrullus vulgaris, Acacia willardiana, and Mimosa asperata. Their distributions, biosynthesis, and physiological activities are of key interest in plant biochemistry research (Xiao-nin, 2013).
2. Biotechnological Production
Research has been conducted on the production of BPA using recombinant Escherichia coli cells. These cells, expressing serine acetyltransferase and O-acetylserine sulfhydrylase-A, can synthesize BPA from L-serine and pyrazol. This biotechnological approach allows for the efficient production of BPA, providing insights into innovative methods for synthesizing non-protein amino acids (Mino et al., 2001).
3. Enzymatic Studies
Studies on the enzyme β-(pyrazol-1-yl)-L-alanine synthase from Citrullus vulgaris have been conducted, including its purification and characterization. This enzyme specifically catalyzes the formation of BPA, and its detailed study provides insights into the enzymatic processes and specificities involved in the synthesis of β-substituted alanines in plants (Murakoshi et al., 1984).
4. Synthesis Methods
Research has been done on high-yielding synthesis methods for BPA and related compounds. These methods involve Michael addition reactions and provide efficient and straightforward approaches for synthesizing these heterocyclic β-substituted alanine derivatives, which are valuable for various applications (Ferreira et al., 1999).
5. Metabolic Studies
BPA's metabolism has been investigated in mice, providing valuable data on its bioactivity and interaction with mammalian systems. It was observed that BPA does not affect liver enzymes like its parent compound, pyrazole, and is essentially excreted unchanged, revealing its metabolic inertness in mammalian systems (Al-Baldawi & Brown, 1985).
作用機序
The mechanism of action of pyrazole derivatives can vary depending on their structure and the specific reaction they are involved in. For instance, in the synthesis of 4-substituted pyrazoles, a sequence of [3 + 2] cycloaddition, 1,5-ester shift, 1,3-H shift, and N-H insertion processes were involved .
Safety and Hazards
The safety and hazards of pyrazole derivatives can vary depending on their specific structure. For instance, 3-(1H-Pyrazol-1-yl)aniline is harmful in contact with skin, harmful if inhaled, may cause respiratory irritation, harmful if swallowed, causes skin irritation, and causes serious eye irritation .
将来の方向性
Pyrazole derivatives have garnered substantial interest from researchers due to their diverse biological activities and potential applications in various sectors of the chemical industry . Future research might focus on designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles .
特性
IUPAC Name |
(2S)-2-amino-3-pyrazol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGOPELHGLPKLL-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2734-48-7, 10162-27-3 | |
| Record name | (αS)-α-Amino-1H-pyrazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2734-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Pyrazol-1-ylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010162273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)

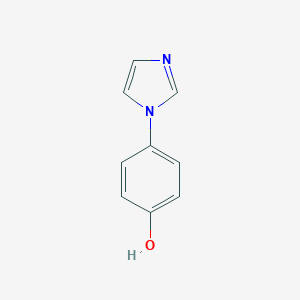




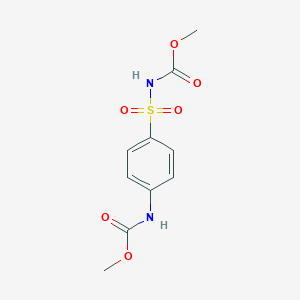
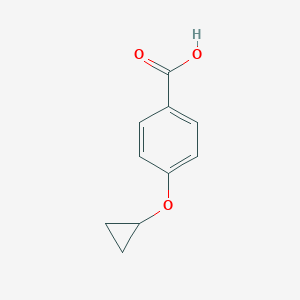
![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)
